5-Bromo-3-(difluoromethoxy)pyridin-2-amine
Description
Structure
2D Structure
Properties
IUPAC Name |
5-bromo-3-(difluoromethoxy)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrF2N2O/c7-3-1-4(12-6(8)9)5(10)11-2-3/h1-2,6H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCDCUDCOXNYJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1OC(F)F)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00915347 | |
| Record name | 5-Bromo-3-(difluoromethoxy)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00915347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947249-13-0 | |
| Record name | 5-Bromo-3-(difluoromethoxy)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00915347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-Bromo-3-(difluoromethoxy)pyridin-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Pyridine Ring: A six-membered aromatic ring containing one nitrogen atom.
- Bromo Group: A bromine atom attached to the pyridine ring, which can influence biological activity.
- Difluoromethoxy Group: A methoxy group where two hydrogen atoms are replaced by fluorine atoms, enhancing lipophilicity and potentially increasing binding affinity to biological targets.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that fluorinated pyridine derivatives can inhibit the growth of various cancer cell lines. The presence of difluoromethoxy groups enhances potency against specific targets, such as histone deacetylases (HDACs) and protein kinases.
Table 1: Biological Activity Overview
| Activity Type | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | HDAC1 | 0.8 | |
| Anticancer | SMYD2 | 1.7 | |
| Antimicrobial | Various Bacteria | 3.0 | |
| Anti-inflammatory | COX Enzymes | 2.5 |
The mechanism of action for this compound involves:
- Enzyme Inhibition: The compound interacts with enzymes involved in critical pathways such as cell proliferation and apoptosis.
- Receptor Modulation: It may modulate receptors that are crucial for signal transduction in cancer and inflammatory processes.
- Gene Expression Regulation: The compound can influence gene expression related to inflammation and cancer progression.
Structure-Activity Relationship (SAR)
The SAR studies highlight how modifications to the compound's structure affect its biological activity:
- Fluorination Effects: The introduction of fluorine atoms generally increases lipophilicity, enhancing the compound's ability to penetrate cellular membranes.
- Bromine Substitution: The presence of bromine can enhance binding affinity to target proteins due to its size and electronegativity.
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Addition of Fluorine | Increased potency |
| Bromine Substitution | Enhanced binding affinity |
| Methoxy Group | Improved solubility |
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on SMYD2 Inhibitors:
- Antimicrobial Activity:
- Inflammation Models:
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyridine Core
Key Observations:
- Electronic Effects : The difluoromethoxy group (-OCF₂H) provides moderate electron-withdrawing properties compared to -OCH₃ (electron-donating) and -OCF₃ (strongly electron-withdrawing). This influences reactivity in cross-coupling reactions and interactions with biological targets .
- Lipophilicity : Log P values (calculated) increase with fluorination: -OCF₂H (estimated ~1.5) vs. -OCF₃ (~2.0) and -OCH₃ (~0.8). Higher lipophilicity may enhance membrane permeability but reduce aqueous solubility .
- Synthetic Accessibility: Sonogashira coupling (e.g., for morpholinopropynyl analog) achieves high yields (~86%), while Cs₂CO₃-mediated couplings (e.g., indan-1-yloxy derivative) show moderate efficiency (~46%) .
Stability and Reactivity
- Thermal Stability : The difluoromethoxy group improves thermal stability over methoxy analogs due to stronger C-F bonds. However, trifluoromethoxy derivatives may exhibit hydrolytic instability under basic conditions .
- Functional Group Compatibility : The amine group at position 2 is amenable to further derivatization (e.g., Boc protection in (±)-bis(Boc)-5-bromo-3-ethoxy derivatives ), while bromine at position 5 enables cross-coupling reactions (Suzuki, Buchwald-Hartwig) .
Preparation Methods
Bromination of Pyridine Derivatives
Bromination is typically achieved by reacting pyridine or substituted pyridine precursors with brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS). The bromination is regioselective, targeting the 5-position on the pyridine ring when the directing effects of other substituents are considered.
- Reaction Conditions:
- Temperature: 20–90 °C (optimal 65–75 °C)
- Time: 2–6 hours (optimal 4.5–5.5 hours)
- Brominating agent: N-bromosuccinimide preferred for better selectivity and yield
- Solvent: Organic solvents such as methanol or acetonitrile
- Yields: Typically over 50% based on starting materials in optimized conditions
- Purification: Simple extraction and washing steps without requiring column chromatography.
Difluoromethoxylation
The introduction of the difluoromethoxy group (-OCHF₂) at the 3-position is more challenging due to the need for specialized reagents and conditions. Common methods include nucleophilic substitution using difluoromethoxy sources such as difluoromethyl triflate or chlorodifluoromethyl ethers.
- Reagents: Difluoromethyl triflate (ClCF₂O−) or related difluoromethylating agents
- Catalysts: May involve copper or palladium catalysts to facilitate the substitution
- Conditions: Mild to moderate temperatures, inert atmosphere to prevent oxidation of difluoromethoxy group
- Challenges: Requires careful control to avoid side reactions and decomposition of the difluoromethoxy moiety.
Amination at the 2-Position
The amino group is either introduced early in the synthesis or preserved through the bromination and difluoromethoxylation steps. Amination can be achieved by:
- Reduction of nitro precursors (e.g., 2-nitropyridine derivatives) using reducing agents such as hydrogenation catalysts or chemical reductants (e.g., sodium borohydride, iron powder)
- Direct nucleophilic substitution if an appropriate leaving group is present at the 2-position
Representative Multi-Step Synthesis
A typical synthetic sequence could be:
- Starting from 2-amino-3-hydroxypyridine or 2-amino-3-methoxypyridine, perform selective bromination at the 5-position using NBS.
- Convert the hydroxyl or methoxy group at the 3-position to the difluoromethoxy group via nucleophilic substitution using difluoromethylating reagents under catalytic conditions.
- Purify the final product by extraction and recrystallization under inert atmosphere to maintain stability.
Comparative Data Table of Key Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Bromination | N-bromosuccinimide (NBS), organic solvent | 65–75 | 4.5–5.5 | >50 | Mild conditions, regioselective bromination |
| Difluoromethoxylation | Difluoromethyl triflate, Pd/Cu catalyst | 25–60 | 2–6 | Variable | Requires inert atmosphere, sensitive to oxidation |
| Amination | Reduction of nitro precursor (e.g., Fe/HCl) | 20–80 | 3–6 | 70–90 | High yield, preserves amino group |
| Purification | Extraction, washing, recrystallization | Ambient | 1–2 | — | Avoids chromatography, scalable for industrial use |
Research Findings and Industrial Implications
- The use of N-bromosuccinimide for bromination offers better selectivity and milder conditions compared to elemental bromine, reducing side reactions and improving yield.
- Difluoromethoxylation remains the most technically demanding step, with ongoing research focusing on developing more efficient and less hazardous reagents to improve scalability.
- Amination via nitro reduction is well-established and provides high yields with inexpensive reagents, supporting cost-effective industrial production.
- The overall synthetic route balances reactivity and stability, as the difluoromethoxy group imparts metabolic stability but is sensitive to harsh oxidative conditions, necessitating careful handling.
Q & A
Q. What are the common synthetic routes for preparing 5-Bromo-3-(difluoromethoxy)pyridin-2-amine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves bromination and functionalization of a pyridine precursor. For example:
- Step 1 : Bromination of 3-(difluoromethoxy)pyridin-2-amine using N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃) at 0–25°C.
- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/heptane gradient).
- Critical Factors : Excess brominating agents can lead to over-bromination, while elevated temperatures may degrade the difluoromethoxy group. Yields range from 60–85% under optimized conditions .
- Validation : Monitor intermediates using ¹H NMR (e.g., δ 8.03 ppm for aromatic protons) .
Q. How is the structure of this compound confirmed experimentally?
- Methodological Answer : A combination of spectroscopic and crystallographic techniques is employed:
- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.5–8.5 ppm) and CF₂O groups (δ 110–120 ppm in ¹⁹F NMR) .
- X-ray Crystallography : Resolve bond angles and confirm regioselectivity of bromination. For example, a related compound (5-Bromo-3-(indan-1-yloxy)pyridin-2-amine) showed a dihedral angle of 57.6° between pyridine and substituent planes .
- Mass Spectrometry : Confirm molecular weight (theoretical: 239.02 g/mol; observed: [M+H]⁺ at 240.03) .
Advanced Research Questions
Q. How can selective functionalization of the pyridine ring be achieved without compromising the difluoromethoxy group?
- Methodological Answer :
- Protection Strategies : Temporarily protect the amino group with tert-butoxycarbonyl (Boc) before bromination. Deprotect using trifluoroacetic acid (TFA) post-reaction .
- Catalytic Optimization : Use Pd-catalyzed cross-coupling (e.g., Sonogashira or Suzuki reactions) under mild conditions (e.g., 40°C, DMF/H₂O) to avoid defluorination. For example, trimethylsilylacetylene coupling achieved 90% yield in triethylamine solvent .
- Contradiction Analysis : If undesired debromination occurs, verify solvent purity (DMF often contains amines that can displace Br) and adjust reaction time .
Q. What mechanistic insights explain competing side reactions during bromination?
- Methodological Answer :
- Radical vs. Electrophilic Pathways : Bromination via NBS/FeBr₃ favors electrophilic substitution at the 5-position due to electron-donating effects of the amino group. Radical pathways (e.g., using Br₂/UV light) may lead to non-selective bromination at multiple positions .
- Kinetic vs. Thermodynamic Control : At lower temperatures (0°C), kinetic control favors mono-bromination. Elevated temperatures promote di-bromination (e.g., 3,5-dibromo derivatives) .
- Mitigation : Use sterically hindered solvents (e.g., dichloroethane) to slow down radical chain reactions .
Q. How can crystallographic data resolve discrepancies between predicted and observed molecular geometries?
- Methodological Answer :
- Refinement Tools : Use SHELXL for small-molecule refinement. Key parameters: R-factor < 0.05, wR₂ < 0.15, and goodness-of-fit (S) ≈ 1.0 .
- Case Study : For 5-Bromo-3-(indan-1-yloxy)pyridin-2-amine, deviations from coplanarity (e.g., C7 atom displaced by 0.206 Å) were resolved via hydrogen-bonding analysis (N–H···N interactions) .
- Software : WinGX/ORTEP for visualizing anisotropic displacement ellipsoids and validating H-bond networks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
